Thiourea, N-ethyl-N'-(4-iodophenyl)-

Description

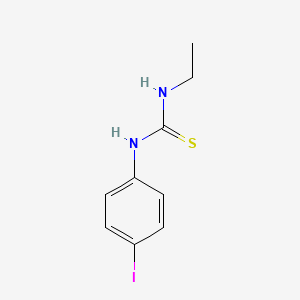

Thiourea, N-ethyl-N'-(4-iodophenyl)- is an asymmetrically substituted thiourea derivative characterized by an ethyl group on one nitrogen and a 4-iodophenyl group on the other. Its molecular formula is C₉H₁₂IN₂S, with a molar mass of 298.18 g/mol (estimated based on structural analogs ). This compound is synthesized via condensation reactions between ethylamine and 4-iodophenyl isothiocyanate, a method consistent with thiourea derivative synthesis protocols .

Properties

IUPAC Name |

1-ethyl-3-(4-iodophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZCIHPLSZHJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351353 | |

| Record name | Thiourea, N-ethyl-N'-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53305-92-3 | |

| Record name | Thiourea, N-ethyl-N'-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under basic conditions, followed by alkylation with ethyl iodide. The general reaction scheme can be represented as follows:

Formation of the thiourea core: Aniline derivative reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the corresponding dithiocarbamate.

Alkylation: The dithiocarbamate is then alkylated with ethyl iodide to yield the desired thiourea derivative.

Industrial Production Methods

Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-ethyl-N’-(4-iodophenyl)- undergoes various types of chemical reactions, including:

Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids or sulfonic acids.

Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted phenylthioureas.

Scientific Research Applications

Thiourea, N-ethyl-N’-(4-iodophenyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of thiourea, N-ethyl-N’-(4-iodophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Electronic and Steric Effects

- N-Phenyl-N'-(4-iodophenyl)thiourea (CAS 25759-84-6): Structure: Replaces the ethyl group with a phenyl ring. Activity: The phenyl group’s electron-withdrawing nature and planar structure enhance π-π stacking in receptor binding, as seen in EGFR inhibition studies . Catalytic Performance: Aryl-substituted thioureas (e.g., sulfonaryl thiourea 10) show higher catalytic efficiency (28% conversion) in NMR studies compared to aliphatic analogs, suggesting that bulky aryl groups like 4-iodophenyl may hinder catalytic activity .

Physicochemical Properties

- Solubility and Dipole Moments: Thiourea derivatives with aryl groups (e.g., phenyl, iodophenyl) exhibit lower solubility in polar solvents compared to aliphatic analogs like N-ethyl derivatives. The dipole moment of bis-thiourea complexes (e.g., BTCC) is ~4.5 D, critical for nonlinear optical (NLO) applications. The ethyl group’s smaller size may reduce dipole alignment compared to bulkier substituents .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : Asymmetrical thioureas like N-ethyl-N'-(4-iodophenyl)- are efficiently synthesized via one-pot condensation, enabling scalable production .

- Biological Relevance : The iodine atom’s polarizability may enhance binding to tyrosine kinase receptors, though steric bulk could reduce efficacy compared to smaller halogens (e.g., chlorine) .

- Catalytic Limitations : Bulky 4-iodophenyl groups reduce catalytic efficiency in esterification reactions compared to sulfonamide or aliphatic thioureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.